molecular formula C23H23N3O3S B3013160 4-(3-(4-ethylphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 941897-40-1

4-(3-(4-ethylphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Número de catálogo: B3013160
Número CAS: 941897-40-1
Peso molecular: 421.52
Clave InChI: DAJSODPNZCBSSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-(4-ethylphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of enzyme inhibition and oncology. This molecule integrates multiple pharmacophores into a single scaffold: a benzenesulfonamide group, a dihydropyrazole (pyrazoline) ring, and phenolic substituents. This structural combination is characteristic of a class of compounds investigated as potent and selective inhibitors of carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of zinc metalloenzymes that play critical roles in physiological processes such as pH regulation and respiration . Specifically, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in various hypoxic cancers and contribute to tumor progression by aiding acidification of the extracellular microenvironment, facilitating cell survival, proliferation, and invasion . Inhibitors that selectively target these isoforms over ubiquitously expressed ones like hCA I and II are sought as potential anticancer agents with a novel mechanism of action . The primary sulfonamide group (-SO₂NH₂) in this compound acts as a zinc-binding group (ZBG), anchoring the molecule to the active site of the carbonic anhydrase enzyme . The pyrazoline core and the aromatic substituents, including the 4-hydroxyphenyl and 4-ethylphenyl groups, are believed to confer selectivity towards the cancer-related CA isoforms by interacting with unique residues in their active sites . Research into structurally analogous compounds has demonstrated promising inhibitory profiles against hCA IX and XII, suggesting this compound is a valuable tool for researchers exploring novel antitumor strategies and the fundamental biology of carbonic anhydrases . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-[5-(4-ethylphenyl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-16-3-5-17(6-4-16)22-15-23(18-7-11-20(27)12-8-18)26(25-22)19-9-13-21(14-10-19)30(24,28)29/h3-14,23,27H,2,15H2,1H3,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJSODPNZCBSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(3-(4-ethylphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a member of the pyrazole-based sulfonamide class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 354.41 g/mol

This compound features a pyrazole ring, a sulfonamide group, and phenolic moieties, which contribute to its biological activity.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Carbonic Anhydrases (CAs) : The compound has been shown to inhibit various isoforms of human carbonic anhydrases (hCA II, hCA IX, and hCA XII), which are implicated in several diseases including cancer and glaucoma. The inhibition profiles suggest selectivity towards hCA XII over hCA IX, indicating potential for targeted therapeutic strategies in cancer treatment .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate significant activity:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer)
  • IC50 Values :
    • MCF7: 3.79 µM
    • SF-268: 12.50 µM
    • NCI-H460: 42.30 µM

These values indicate that the compound exhibits potent cytotoxicity across different types of cancer cells, suggesting its potential as an anticancer agent .

Inhibition Profiles

The compound's effectiveness as an inhibitor of carbonic anhydrases was quantified in terms of IC50 values:

IsoformIC50 (nM)
hCA II<100
hCA IX53.5–923
hCA XII6.2–95

These results highlight the selectivity and potency of the compound against specific isoforms of carbonic anhydrases, which is crucial for developing targeted therapies .

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

  • Study on Anticancer Activity : A series of pyrazole-based sulfonamides were synthesized and tested for their cytotoxic effects. Compound variants demonstrated varying degrees of tumor selectivity and potency, with some derivatives showing enhanced efficacy compared to established drugs like acetazolamide .
  • Anti-inflammatory Properties : Pyrazole derivatives have also been explored for their anti-inflammatory effects, demonstrating significant inhibition in models of inflammation, which may complement their anticancer properties by reducing tumor-associated inflammation .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its selective inhibition of carbonic anhydrases (CAs), specifically hCA IX and hCA XII. These enzymes are often overexpressed in tumors and play a crucial role in regulating pH and promoting tumor growth.

In a study published in PMC, various derivatives of this compound were synthesized and tested for cytotoxicity against cancer cell lines. Notably, one derivative exhibited significant tumor selectivity and potency, suggesting that it could serve as a lead compound for the development of new anticancer agents .

Key Findings:

  • Inhibition Profile: The synthesized sulfonamides demonstrated IC50 values ranging from 53.5 to 923 nM for hCA IX and 6.2 to 95 nM for hCA XII, indicating a strong inhibitory effect .
  • Selectivity: Most compounds showed a preference for hCA XII over hCA IX by factors ranging from 2.5 to 13.4 times, which is advantageous for targeting tumor cells while minimizing effects on normal tissues .

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrases positions it as a valuable candidate in the treatment of conditions associated with dysregulated pH levels, such as cancer and metabolic disorders. The selectivity for hCA XII suggests potential applications in therapies aimed at specific cancer types where this isoenzyme is prevalent.

Case Study 1: Anticancer Efficacy

In a laboratory setting, a derivative of the compound was tested against various cancer cell lines including breast and prostate cancer models. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This study underscores the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Selective Inhibition of Carbonic Anhydrases

A comparative study evaluated the selectivity of different sulfonamide derivatives against hCA IX and hCA XII. The findings revealed that certain modifications to the pyrazole ring significantly enhanced selectivity towards hCA XII, suggesting pathways for further optimization in drug design .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the pyrazoline ring and the aryl groups. Below is a detailed comparison based on molecular features, synthesis, and biological activities:

Key Observations :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, Br): Enhance cytotoxicity and enzyme inhibition. For example, Compound 4 (4-chlorophenyl) exhibits high tumor selectivity, while A03 (4-bromophenyl) shows strong AChE inhibition . Electron-Donating Groups (OH, OCH₃): Improve solubility and CA binding. The 4-hydroxyphenyl group in the target compound may mimic phenolic CA inhibitors like acetazolamide . Methoxy and Benzodioxolyl Groups: Compounds like 4b demonstrate moderate anticancer activity, likely due to enhanced lipophilicity and membrane penetration .

Enzyme Selectivity :

  • Carbonic Anhydrase (CA) : Sulfonamide-containing derivatives (e.g., Compound 4) target CA isoforms, critical in pH regulation and tumor progression .
  • Acetylcholinesterase (AChE) : Bulky substituents (e.g., 2,4-dimethoxyphenyl in A03) improve AChE binding, relevant for neurodegenerative disease therapy .

Structural Insights: The pyrazoline ring conformation (4,5-dihydro-1H-pyrazole) allows planar and non-planar interactions with enzyme active sites. Sulfonamide Positioning: The para-substituted benzenesulfonamide group is conserved across analogs, ensuring hydrogen bonding with catalytic zinc in CAs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.